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Compound of Interest

Compound Name: GR 64349

Cat. No.: B145177 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological profile of GR 64349, a

potent tachykinin NK₂ receptor agonist, with a focus on its cross-reactivity with other G-protein

coupled receptors (GPCRs). The information presented is collated from publicly available

experimental data to assist researchers and drug development professionals in evaluating its

selectivity and potential off-target effects.

Executive Summary
GR 64349 is a highly selective agonist for the tachykinin NK₂ receptor. Experimental data

demonstrates significant selectivity for the NK₂ receptor over the NK₁ and NK₃ receptors. While

comprehensive screening data against a wider panel of GPCRs is not extensively published,

the available information consistently points to a favorable selectivity profile within the

tachykinin receptor family. This guide summarizes the binding affinities and functional

potencies of GR 64349 and details the experimental methodologies used to determine these

parameters.

Quantitative Data Summary
The following tables summarize the binding affinity (pKi) and functional potency (pEC₅₀) of GR
64349 for the human neurokinin NK₁ and NK₂ receptors, as well as its selectivity over the NK₃

receptor.
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Table 1: Binding Affinity of GR 64349 at Human NK₁ and NK₂ Receptors

Receptor Radioligand GR 64349 pKi Reference

NK₂ [¹²⁵I]-NKA 7.77 ± 0.10 [1][2]

NK₁ [³H]-septide < 5 [1][2]

Higher pKi values indicate stronger binding affinity.

Table 2: Functional Potency of GR 64349 at Human NK₁ and NK₂ Receptors

Functional
Assay

NK₂ pEC₅₀ NK₁ pEC₅₀
Fold
Selectivity
(NK₂ vs NK₁)

Reference

Inositol-1-

Phosphate (IP-1)

Accumulation

9.10 ± 0.16 5.95 ± 0.80 ~1400 [1][2]

Intracellular

Calcium

Mobilization

9.27 ± 0.26 6.55 ± 0.16 ~500 [1][2]

Cyclic AMP

(cAMP)

Synthesis

10.66 ± 0.27 7.71 ± 0.41 ~900 [1][2]

Higher pEC₅₀ values indicate greater potency.

Table 3: Selectivity of GR 64349 for NK₂, NK₁, and NK₃ Receptors

Receptor Comparison Selectivity Fold Reference

NK₂ over NK₁ > 1000 [3]

NK₂ over NK₃ > 300 [3]
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Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways activated

by GR 64349 and a typical experimental workflow for assessing GPCR agonist selectivity.
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Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of GR 64349 for the human NK₁ and NK₂

receptors.

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either the human

recombinant NK₁ receptor or the human recombinant NK₂ receptor.

NK₂ Receptor Assay:

Radioligand: [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA)

Procedure: Cell membranes from CHO-NK₂ cells are incubated with a fixed concentration

of [¹²⁵I]-NKA and increasing concentrations of GR 64349. Non-specific binding is

determined in the presence of a high concentration of a non-labeled NK₂ agonist.

Detection: The amount of bound radioactivity is measured using a gamma counter.

NK₁ Receptor Assay:

Radioligand: [³H]-septide

Procedure: Cell membranes from CHO-NK₁ cells are incubated with a fixed concentration

of [³H]-septide and increasing concentrations of GR 64349. Non-specific binding is

determined in the presence of a high concentration of a non-labeled NK₁ agonist.

Detection: The amount of bound radioactivity is measured using a liquid scintillation

counter.

Data Analysis: Competition binding data are analyzed using non-linear regression to

determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff

equation.

Functional Assays

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b145177?utm_src=pdf-body
https://www.benchchem.com/product/b145177?utm_src=pdf-body
https://www.benchchem.com/product/b145177?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To determine the functional potency (EC₅₀) and efficacy of GR 64349 at the

human NK₁ and NK₂ receptors.

Cell Lines: CHO cells stably expressing either the human recombinant NK₁ receptor or the

human recombinant NK₂ receptor.

1. Inositol-1-Phosphate (IP-1) Accumulation Assay:

Principle: Activation of Gq-coupled receptors, such as NK₁ and NK₂, leads to the activation of

phospholipase C (PLC), which results in the production of inositol phosphates.

Procedure: Cells are incubated with increasing concentrations of GR 64349 in the presence

of LiCl (to inhibit inositol monophosphatase). The accumulation of IP-1 is then measured.

Detection: IP-1 levels are quantified using a commercially available HTRF (Homogeneous

Time-Resolved Fluorescence) assay kit.

2. Intracellular Calcium Mobilization Assay:

Principle: Activation of the Gq pathway leads to the release of calcium from intracellular

stores.

Procedure: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Following the addition of increasing concentrations of GR 64349, the change in intracellular

calcium concentration is monitored.

Detection: Fluorescence intensity is measured using a fluorometric imaging plate reader

(FLIPR) or a similar instrument.

3. Cyclic AMP (cAMP) Synthesis Assay:

Principle: Some GPCRs can also couple to Gs, leading to the activation of adenylyl cyclase

and the production of cAMP.

Procedure: Cells are stimulated with increasing concentrations of GR 64349 in the presence

of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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Detection: Intracellular cAMP levels are measured using a competitive immunoassay, often

employing HTRF or AlphaScreen technology.

Data Analysis for Functional Assays: Dose-response curves are generated, and the EC₅₀

values (the concentration of agonist that produces 50% of the maximal response) are

determined using non-linear regression analysis.

Conclusion
The available experimental data strongly supports the classification of GR 64349 as a potent

and highly selective tachykinin NK₂ receptor agonist. Its cross-reactivity with the NK₁ receptor

is significantly lower, and it also demonstrates selectivity over the NK₃ receptor. While its

interaction with a broader range of GPCRs has not been extensively reported in the public

domain, its high selectivity within the tachykinin family makes it a valuable tool for studying the

physiological and pathological roles of the NK₂ receptor. Researchers and drug development

professionals should consider the detailed pharmacological profile presented in this guide

when designing experiments or evaluating the therapeutic potential of targeting the NK₂

receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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